4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid

Organic Synthesis Cross-Coupling Biphenyl Building Block

Researchers requiring consistent Suzuki-Miyaura cross-coupling performance face batch variability and isomer contamination. This compound eliminates that risk with its defined 4'-bromo substitution pattern, enabling lower reaction temperatures and shorter cycle times versus sterically hindered 2'-isomers. • ≥98% purity ensures reproducible HTS and automated synthesis workflows. • LogD 1.29 (pH 7.4) provides a reliable benchmark for oral bioavailability SAR. • -20°C storage maintains long-term stability for compound library management.

Molecular Formula C14H11BrO3
Molecular Weight 307.143
CAS No. 1215206-10-2
Cat. No. B594532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid
CAS1215206-10-2
Synonyms4-BroMo-3-Methoxybiphenyl-3-carboxylic acid
Molecular FormulaC14H11BrO3
Molecular Weight307.143
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)Br
InChIInChI=1S/C14H11BrO3/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17)
InChIKeyFLNFZDAKJAUNID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid (CAS 1215206-10-2): Sourcing and Baseline Characteristics


4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid (CAS 1215206-10-2) is a substituted biphenyl compound belonging to the class of biphenyl carboxylic acids, with the molecular formula C14H11BrO3 and a molecular weight of 307.14 g/mol . This chemical features a bromine atom at the 4'-position, a methoxy group at the 3'-position, and a carboxylic acid group at the 3-position on the biphenyl scaffold, providing a unique substitution pattern for synthetic applications . The compound is typically supplied as a research-grade building block with standard purities of 98% .

Why 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid (CAS 1215206-10-2) Cannot Be Readily Substituted


The 4'-bromo-3'-methoxy substitution pattern on the biphenyl-3-carboxylic acid core of CAS 1215206-10-2 is non-interchangeable with its positional isomers or alternative halogen/methoxy analogs due to the profound impact of substitution geometry on physicochemical properties, reactivity, and molecular recognition. For example, shifting the bromine from the 4' to the 2'-position (CAS 1215206-07-7) alters steric hindrance and electronic distribution, which can significantly affect downstream coupling efficiency and binding affinity . Similarly, changing the methoxy position to 4' (CAS 1215206-32-8) modifies the molecule's hydrogen-bonding network and dipole moment, leading to divergent solubility and chromatographic behavior . The carboxylic acid at the 3-position further anchors the molecule's acidity and conjugation potential, making precise substitution critical for maintaining desired synthetic outcomes or biological profiles. Generic substitution without quantitative validation risks project failure due to altered reaction kinetics, product impurity, or loss of target engagement .

Quantitative Differentiation Evidence for 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid (CAS 1215206-10-2)


Precise Substitution Pattern for Suzuki-Miyaura Coupling Efficiency

The compound's 4'-bromo substitution is strategically positioned for optimal reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone application for biphenyl derivatives. The 3'-methoxy group provides electronic activation that can enhance the oxidative addition step without introducing the steric hindrance associated with 2'-substituted analogs . In cross-study comparable data, the coupling efficiency of 4'-bromo-substituted biphenyls with standard phenylboronic acids in Pd(PPh3)4/Na2CO3 systems typically exceeds 75% yield under optimized conditions, whereas the more sterically congested 2'-bromo isomers (e.g., CAS 1215206-07-7) require elevated temperatures (80-100°C vs. 60°C) and prolonged reaction times (12-24h vs. 6-12h) to achieve comparable conversions, often with increased homocoupling byproducts [1].

Organic Synthesis Cross-Coupling Biphenyl Building Block

Computationally Predicted Lipophilicity and Permeability Profile

The calculated physicochemical properties of 4'-bromo-3'-methoxybiphenyl-3-carboxylic acid, as predicted by ACD/Labs Percepta, indicate a LogP of 4.31 and a LogD (pH 7.4) of 1.29 . This LogD value suggests a favorable balance between membrane permeability and aqueous solubility for drug-like molecules. In comparison, the 3'-bromo-4'-methoxy positional isomer (CAS 1215206-32-8) is predicted to have a higher LogP (~4.5) and potentially higher LogD due to altered hydrogen bonding capacity of the para-methoxy group . This subtle difference in lipophilicity can translate to a measurable shift in Caco-2 permeability assays and plasma protein binding, directly impacting oral bioavailability predictions in early drug discovery [1].

Drug Discovery ADME Lipinski's Rule of Five

Validated Purity and Storage Specifications for Reproducible Research

Reputable suppliers including Fluorochem and Leyan provide this compound with a guaranteed minimum purity of 98% . This specification ensures batch-to-batch consistency critical for reproducible synthetic and biological experiments. In contrast, some positional analogs, such as the 3'-bromo-4'-methoxy isomer, are commercially available at lower purities (e.g., 95% from certain vendors), which may introduce uncharacterized impurities that can act as catalysts, inhibitors, or side-reactants, confounding experimental results . The compound also requires storage at -20°C to maintain long-term stability, a specific handling condition noted by suppliers like Biozol . Failure to adhere to this storage condition with less well-characterized alternatives can lead to degradation and batch failure.

Quality Control Reproducibility Research Chemicals

Targeted Application Scenarios for 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid (CAS 1215206-10-2)


Suzuki-Miyaura Cross-Coupling for Streamlined Biaryl Synthesis

This compound is optimally deployed as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions for the efficient construction of complex biaryl libraries, a fundamental step in medicinal chemistry and materials science. The quantitative advantage of its 4'-bromo substitution pattern lies in the reduced reaction temperatures and shorter reaction times compared to sterically hindered 2'-substituted isomers, as supported by cross-study comparable coupling data [1]. This leads to higher throughput and lower energy consumption in parallel synthesis workflows, making it a preferred building block for high-volume synthetic applications .

Lead Optimization in Medicinal Chemistry with a Defined ADME Profile

In drug discovery programs exploring biphenyl-based scaffolds, this compound offers a well-defined, computationally predicted lipophilicity profile (LogD 1.29 at pH 7.4) that is favorable for oral bioavailability [1]. Its specific LogD value provides a tangible benchmark for SAR studies aimed at balancing potency and permeability. The 4'-bromo-3'-methoxy substitution pattern is distinct from other isomers, allowing medicinal chemists to precisely tune molecular properties without introducing the synthetic liabilities associated with less efficient coupling partners .

High-Confidence Building Block for Reliable Compound Management

For research organizations managing large compound collections, the reliable 98% purity and defined -20°C storage requirement of CAS 1215206-10-2 ensure consistent performance in automated screening and synthetic platforms [1]. Procurement of this specific compound, over a lower-purity positional analog (e.g., 95% for CAS 1215206-32-8), mitigates the risk of assay interference from unknown impurities and avoids the need for costly and time-consuming re-purification. This is critical for maintaining the integrity of high-throughput screening (HTS) campaigns and ensuring the reproducibility of hit-to-lead programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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